Bienvenue dans la boutique en ligne BenchChem!

roxithromycin

Anti-inflammatory Immunomodulation In vivo pharmacology

Roxithromycin is a semi-synthetic 14-membered macrolide antibiotic with an N-oxime side chain conferring superior gastric acid stability over erythromycin, eliminating the need for enteric coating. Unlike clarithromycin or erythromycin, roxithromycin exhibits minimal CYP3A4 inhibition, significantly reducing drug interaction risks in polypharmacy research. Its lower QT interval prolongation potential makes it the safer macrolide for cardiac-compromised models. With potent immunomodulatory activity independent of antibacterial effects, it is the compound of choice for chronic inflammation studies (asthma, COPD, IBD). Standard purity ≥98%. For research use only; not for human/veterinary use.

Molecular Formula C41H76N2O15
Molecular Weight 837.0 g/mol
Cat. No. B7796479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameroxithromycin
Molecular FormulaC41H76N2O15
Molecular Weight837.0 g/mol
Structural Identifiers
SMILESCCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O
InChIInChI=1S/C41H76N2O15/c1-15-29-41(10,49)34(45)24(4)31(42-53-21-52-17-16-50-13)22(2)19-39(8,48)36(58-38-32(44)28(43(11)12)18-23(3)54-38)25(5)33(26(6)37(47)56-29)57-30-20-40(9,51-14)35(46)27(7)55-30/h22-30,32-36,38,44-46,48-49H,15-21H2,1-14H3/b42-31+/t22-,23?,24+,25+,26-,27?,28?,29-,30?,32?,33+,34-,35?,36-,38?,39-,40?,41-/m1/s1
InChIKeyRXZBMPWDPOLZGW-KMAKEOJNSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Roxithromycin Specifications: Procurement Guide for a 14-Membered Semi-Synthetic Macrolide Antibiotic


Roxithromycin is a semi-synthetic, 14-membered ring macrolide antibiotic derived from erythromycin [1]. It functions by inhibiting bacterial protein synthesis through reversible binding to the 50S ribosomal subunit [1]. The key structural modification is the replacement of the keto group at position 9 of the erythromycin lactone ring with an N-oxime side chain, which confers enhanced acid stability compared to its parent compound [1].

Why Macrolide Antibiotics Are Not Interchangeable: A Roxithromycin-Focused Analysis


Within the macrolide class, compounds differ markedly in their pharmacokinetic, pharmacodynamic, safety, and immunomodulatory profiles, making generic substitution a scientifically unsound practice. For instance, the acid lability of erythromycin necessitates enteric coating or esterification for oral administration, a limitation circumvented by roxithromycin's enhanced gastric stability [1]. Furthermore, significant divergence exists in the potential for clinically relevant drug interactions via CYP3A4 inhibition, with clarithromycin and erythromycin being potent inhibitors, while roxithromycin exhibits a minimal interaction profile [2]. These critical differences directly impact dosing frequency, patient tolerability, and therapeutic safety, which are detailed with quantitative evidence in the following section.

Roxithromycin: A Quantitative Head-to-Head Evidence Guide for Scientific and Procurement Decision-Making


Roxithromycin Demonstrates Superior In Vivo Anti-Inflammatory Activity Compared to Azithromycin and Clarithromycin

In a standard carrageenan-induced paw edema model in rats, a prophylactic dose of roxithromycin (20 mg/kg) exhibited potent anti-inflammatory activity, suppressing edema to an extent nearly equal to the NSAID nimesulide. In contrast, both azithromycin and clarithromycin, at equivalent doses, demonstrated only slight anti-inflammatory effects in the same model [1].

Anti-inflammatory Immunomodulation In vivo pharmacology

Roxithromycin Exhibits Significantly Lower Arrhythmogenic Potential than Erythromycin and Clarithromycin

In a rat model designed to assess the arrhythmogenic potency of macrolides, the slope of the concentration-response relationship for QT interval prolongation was quantified. Roxithromycin demonstrated an 11.4-fold lower potency than clarithromycin for inducing QT prolongation. The estimated rank order of clinical arrhythmogenicity was Erythromycin > Clarithromycin > Roxithromycin > Azithromycin [1].

Cardiac Safety QT Prolongation Arrhythmia Risk

Roxithromycin Demonstrates Superior Clinical Tolerability and Once-Daily Dosing vs. Clarithromycin in LRTI

In a randomized, parallel-group study of 60 patients with lower respiratory tract infections (LRTI), roxithromycin (300 mg once daily) was compared to clarithromycin (500 mg twice daily). While both drugs showed comparable clinical efficacy (satisfactory response in 88% for roxithromycin vs. 80% for clarithromycin), the incidence of adverse events was significantly lower in the roxithromycin group [1].

Clinical Trial Tolerability Lower Respiratory Tract Infection

Roxithromycin Avoids Clinically Significant CYP3A4 Drug Interactions Unlike Clarithromycin and Erythromycin

Macrolides exhibit a wide spectrum of interaction potential with the cytochrome P450 (CYP) enzyme system. A review of clinical data indicates that while clarithromycin and erythromycin are potent inhibitors and substrates of CYP3A4, leading to numerous clinically relevant drug interactions, roxithromycin and azithromycin do not interact with the CYP450 enzyme system to a clinically relevant extent [1].

Drug-Drug Interaction CYP3A4 Pharmacokinetics

Optimal Scientific and Industrial Application Scenarios for Roxithromycin


Preclinical Research in Inflammatory and Autoimmune Disease Models

Given its potent and superior anti-inflammatory activity in vivo compared to other macrolides [1], roxithromycin is ideally suited for investigating immunomodulatory therapeutic strategies in rodent models of chronic inflammation, such as asthma, COPD, or inflammatory bowel disease, where its antibacterial effects can be mechanistically separated from its immunomodulatory actions [1].

Clinical Development for Patients with High Cardiovascular Risk

Roxithromycin's significantly lower potency for QT interval prolongation relative to clarithromycin and erythromycin [1] positions it as a preferred macrolide candidate for clinical trials or therapeutic use in populations with pre-existing cardiac conditions, electrolyte imbalances, or those receiving concomitant QT-prolonging medications, where minimizing the risk of Torsades de Pointes is paramount.

Formulation of Stable Oral Dosage Forms without Enteric Coating

The intrinsic acid stability of roxithromycin, attributed to its N-oxime side chain which replaces the acid-labile keto group of erythromycin, enables the development of stable oral formulations without the need for complex enteric coating technologies [1]. This simplifies manufacturing processes and can improve batch-to-batch consistency in drug product development.

Research Requiring Simplified Drug Interaction Profiles

In in vitro and in vivo studies where co-administration with other pharmacological agents is required, roxithromycin's lack of clinically relevant CYP3A4 inhibition [1] offers a significant advantage over clarithromycin and erythromycin. This minimizes confounding variables in experimental design and reduces the risk of adverse events in translational research models involving polypharmacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for roxithromycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.